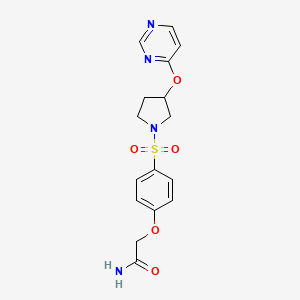

2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

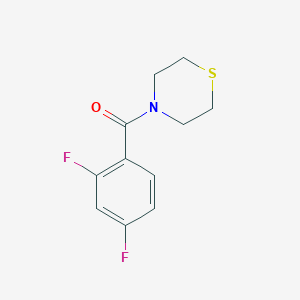

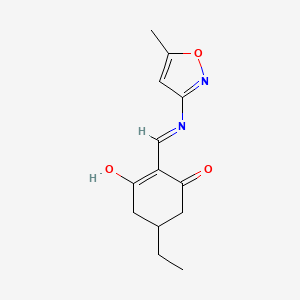

The compound “2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a pyrrolidine ring, a sulfonyl group, and an acetamide group .

Molecular Structure Analysis

The presence of the pyrimidine and pyrrolidine rings, along with the sulfonyl and acetamide groups, suggests that this compound could have interesting chemical properties. The pyrimidine ring is a basic aromatic ring that is often involved in hydrogen bonding. The pyrrolidine ring is a type of non-aromatic cyclic amine that can also participate in hydrogen bonding and can exist in various conformations .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the pyrimidine ring might undergo substitution reactions, while the acetamide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar sulfonyl and acetamide groups might increase its solubility in polar solvents .Scientific Research Applications

Synthesis of Pyrroles

This compound is used in the synthesis of unsymmetrically tetrasubstituted pyrroles . Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals . The synthesis of pyrroles with different substituents and a free NH group is challenging, and this compound plays a crucial role in this process .

Aggregation-Induced Emission Enhancement (AIEE)

Pyrrolo [1,2- a ]pyrimidines, synthesized as the synthetic applications of NH-pyrroles, exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property is significant in the field of optoelectronics and sensing.

Herbicidal Activity

Some compounds similar to “2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide” have shown high herbicidal activity against monocotyledonous plants . This suggests potential applications in the development of new herbicides.

Protein Kinase C Inhibitors

Compounds with similar structures have been used as protein kinase C selective inhibitors . These inhibitors are useful for treating various diseases, including diabetes mellitus and its complications, cancer, ischemia, inflammation, central nervous system disorders, cardiovascular disease, Alzheimer’s disease, dermatological disease, virus diseases, inflammatory disorders, or diseases in which the liver is a target organ .

Antiviral Activity

Compounds containing five-membered heteroaryl amines, similar to the structure of “2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide”, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests potential applications in the development of new antiviral therapeutics.

Antiproliferative Activity

Some compounds with similar structures have shown promising antiproliferative activity . This suggests potential applications in the development of new anticancer drugs.

Mechanism of Action

Target of Action

Similar compounds have shown activity against various cancer cell lines .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells .

Biochemical Pathways

Similar compounds have been found to present better anti-fibrotic activities .

Pharmacokinetics

Similar compounds have shown good activity, suggesting favorable pharmacokinetic properties .

Result of Action

Similar compounds have shown remarkable activity against various cell lines .

Safety and Hazards

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For instance, if it’s a novel compound, researchers might be interested in optimizing its synthesis, studying its reactivity, or exploring its potential uses in fields like medicinal chemistry .

properties

IUPAC Name |

2-[4-(3-pyrimidin-4-yloxypyrrolidin-1-yl)sulfonylphenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5S/c17-15(21)10-24-12-1-3-14(4-2-12)26(22,23)20-8-6-13(9-20)25-16-5-7-18-11-19-16/h1-5,7,11,13H,6,8-10H2,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLKVLPBONNOJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-hydroxyphenyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2756522.png)

![N-(2-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2756525.png)

![5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2756532.png)

![methyl 7-fluoro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2756535.png)

![methyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2756536.png)

![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)